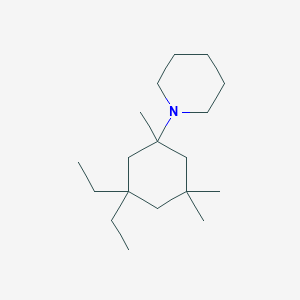

Piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,3-Diethyl-1,5,5-Trimethylcyclohexyl)piperidin ist eine chemische Verbindung mit der Summenformel C18H35N. Es ist ein Derivat von Piperidin, einem sechsgliedrigen heterocyclischen Amin mit einem Stickstoffatom. Diese Verbindung ist bekannt für ihre einzigartigen strukturellen Merkmale, darunter ein Cyclohexylring, der mit Diethyl- und Trimethylgruppen substituiert ist.

Vorbereitungsmethoden

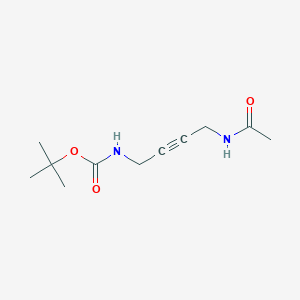

Synthesewege und Reaktionsbedingungen

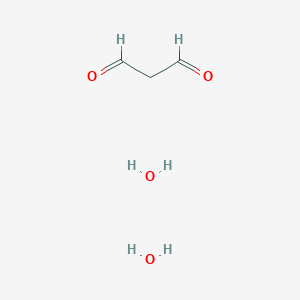

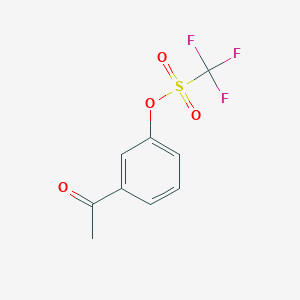

Die Synthese von 1-(3,3-Diethyl-1,5,5-Trimethylcyclohexyl)piperidin beinhaltet typischerweise die Reaktion von Piperidin mit einem geeigneten Cyclohexylderivat. Eine gängige Methode ist die Alkylierung von Piperidin mit 3,3-Diethyl-1,5,5-Trimethylcyclohexylchlorid unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol durchgeführt, wobei eine Base wie Natriumhydrid oder Kaliumcarbonat die Alkylierung erleichtert.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Destillation, Kristallisation und Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(3,3-Diethyl-1,5,5-Trimethylcyclohexyl)piperidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Nukleophile Substitutionsreaktionen können am Stickstoffatom stattfinden, wobei der Piperidinring mit verschiedenen funktionellen Gruppen substituiert werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in wässrigem Medium.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte, die gebildet werden

Oxidation: N-Oxide von Piperidinderivaten.

Reduktion: Reduzierte Piperidinderivate.

Substitution: Substituierte Piperidinverbindungen mit verschiedenen funktionellen Gruppen.

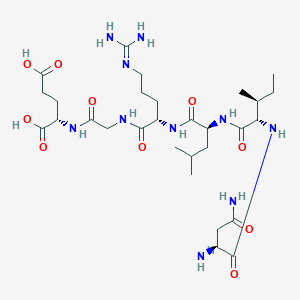

Wissenschaftliche Forschungsanwendungen

1-(3,3-Diethyl-1,5,5-Trimethylcyclohexyl)piperidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle und Pharmazeutika verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antiviraler Eigenschaften.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung neuer Therapeutika.

Industrie: Wird bei der Produktion von Spezialchemikalien und als Zwischenprodukt in verschiedenen chemischen Prozessen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(3,3-Diethyl-1,5,5-Trimethylcyclohexyl)piperidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Beispielsweise kann es als Inhibitor oder Aktivator bestimmter Enzyme wirken und so biochemische Pfade und zelluläre Prozesse beeinflussen. Die genauen molekularen Zielstrukturen und Pfade hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

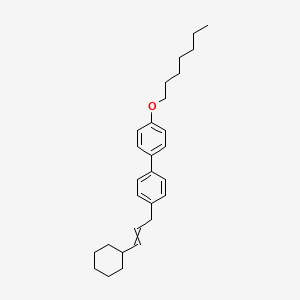

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Piperidin: Die Stammverbindung, ein einfacher sechsgliedriger Ring mit einem Stickstoffatom.

Pyrrolidin: Ein fünfgliedriger Ring mit einem Stickstoffatom.

Piperazin: Ein sechsgliedriger Ring mit zwei Stickstoffatomen.

Phosphorinane: Ein sechsgliedriger Ring mit einem Phosphoratom.

Arsinane: Ein sechsgliedriger Ring mit einem Arsenatom.

Einzigartigkeit

1-(3,3-Diethyl-1,5,5-Trimethylcyclohexyl)piperidin ist aufgrund seines spezifischen Substitutionsmusters am Cyclohexylring einzigartig. Das Vorhandensein von Diethyl- und Trimethylgruppen verleiht ihm besondere sterische und elektronische Eigenschaften, die seine Reaktivität und seine Wechselwirkungen mit anderen Molekülen beeinflussen. Diese Einzigartigkeit macht es in verschiedenen Forschungs- und industriellen Anwendungen wertvoll.

Eigenschaften

CAS-Nummer |

685088-15-7 |

|---|---|

Molekularformel |

C18H35N |

Molekulargewicht |

265.5 g/mol |

IUPAC-Name |

1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)piperidine |

InChI |

InChI=1S/C18H35N/c1-6-18(7-2)14-16(3,4)13-17(5,15-18)19-11-9-8-10-12-19/h6-15H2,1-5H3 |

InChI-Schlüssel |

BJOGJNUXKSJDOZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(CC(CC(C1)(C)N2CCCCC2)(C)C)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12515981.png)

![[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B12515996.png)

![1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid](/img/structure/B12516009.png)

![Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate](/img/structure/B12516010.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12516051.png)